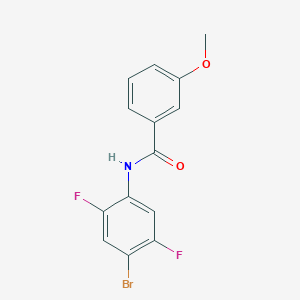

N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

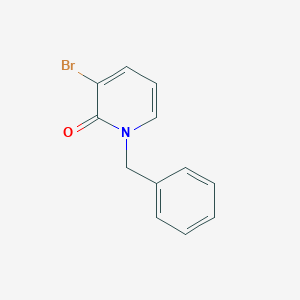

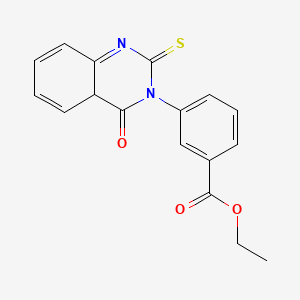

“N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate bromo-difluorobenzene derivative with methoxybenzoic acid in the presence of a coupling agent .Molecular Structure Analysis

The molecule consists of a benzene ring substituted with bromine and fluorine atoms at the 4th and 2nd, 5th positions respectively, and a methoxybenzamide group .Chemical Reactions Analysis

As a benzamide, this compound could undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions at the bromine or fluorine positions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide” would depend on its specific structure. As a benzamide, it is likely to have moderate polarity and could form hydrogen bonds through its amide group .Scientific Research Applications

Synthesis and Modularity in Co-crystals

N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide, due to its structural attributes, has potential applications in the synthesis and study of co-crystals, particularly through its involvement in halogen...halogen interactions. Research by Tothadi, Joseph, and Desiraju (2013) explored the synthon modularity in cocrystals of 4-bromobenzamide with n-alkanedioic acids, highlighting the importance of Type I and Type II halogen...halogen interactions. This study demonstrates the utility of N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide in the design of cocrystals, leveraging synthon theory for the prediction and robust formation of acid–amide heterosynthons across various crystal structures. This implies a broader application in materials science for the development of novel structural and functional materials through crystalline modularity and design strategies (Tothadi, Joseph, & Desiraju, 2013).

Pharmacology and Toxicology

While not directly related to N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide, research into similar brominated compounds and their pharmacological and toxicological profiles can inform potential areas of study for this compound. For instance, Halberstadt (2017) provides an in-depth analysis of serotonergic hallucinogens, which are structurally related to brominated benzamides, shedding light on their receptor activation, toxicity, and behavioral pharmacology. This body of work suggests potential avenues for exploring the pharmacological actions of N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide, especially regarding its interaction with serotonin receptors and the ensuing physiological effects. Understanding these mechanisms could pave the way for novel therapeutic applications or toxicological evaluations (Halberstadt, 2017).

Environmental Impact of Brominated Compounds

A review by Zuiderveen, Slootweg, and de Boer (2020) on novel brominated flame retardants (NBFRs) discusses their occurrence, potential risks, and environmental fate. Although not directly examining N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide, this research highlights the environmental persistence and bioaccumulation concerns associated with brominated compounds. The study calls for more research into the occurrence, toxicity, and environmental behavior of NBFRs, including those with structures similar to N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide. This suggests the importance of environmental and toxicological studies for understanding the impact of such compounds on ecosystems and human health (Zuiderveen, Slootweg, & de Boer, 2020).

Mechanism of Action

properties

IUPAC Name |

N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF2NO2/c1-20-9-4-2-3-8(5-9)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZYDBAEXUPWJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2589155.png)

![Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate](/img/structure/B2589164.png)

![[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B2589165.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2589168.png)